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Abstract
Rotigaptide (Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2) is a synthetic hexapeptide that has

emerged as a promising therapeutic agent for the management of cardiac arrhythmias.[1] Its

unique mechanism of action, which involves the enhancement of gap junction intercellular

communication (GJIC) through the modulation of Connexin 43 (Cx43), sets it apart from

traditional antiarrhythmic drugs that primarily target ion channels. This technical guide provides

a comprehensive overview of the molecular formula, physicochemical properties, and

pharmacological characteristics of Rotigaptide. Detailed experimental protocols for its

synthesis, purification, characterization, and biological evaluation are presented to facilitate

further research and development.

Molecular Formula and Physicochemical Properties
Rotigaptide is a peptide analog with a well-defined chemical structure. Its systematic name is

N-Acetyl-D-tyrosyl-D-prolyl-(4S)-4-hydroxy-D-prolylglycyl-D-alanylglycinamide. The key

identifiers and physicochemical properties of Rotigaptide are summarized in the tables below.
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Identifier Value

IUPAC Name
N-Acetyl-D-tyrosyl-D-prolyl-(4S)-4-hydroxy-D-

prolylglycyl-D-alanylglycinamide[1]

CAS Number 355151-12-1[1]

Molecular Formula C28H39N7O9[1][2]

Synonyms ZP123

Physicochemical Property Value

Molar Mass 617.66 g/mol

Appearance White to off-white powder

Solubility

Soluble in DMSO (100 mg/mL) and water. For in

vivo use, it can be dissolved in a mixture of 10%

DMSO and 90% corn oil.

Storage

Store powder at -20°C for up to 3 years. In

solvent, store at -80°C for up to 6 months or at

-20°C for up to 1 month.

Mechanism of Action: Modulating Connexin 43
Rotigaptide exerts its antiarrhythmic effects by specifically modulating the function of

Connexin 43 (Cx43), the primary protein component of gap junctions in cardiomyocytes. Gap

junctions are crucial for the rapid propagation of electrical impulses between heart cells,

ensuring a coordinated contraction. In pathological conditions such as ischemia, Cx43 can

become dephosphorylated, leading to the uncoupling of gap junctions and an increased risk of

arrhythmias.

Rotigaptide is believed to act by preventing this dephosphorylation, thereby preserving or

enhancing gap junctional communication. The proposed signaling pathway involves the

activation of Protein Kinase C (PKC), which in turn phosphorylates Cx43, promoting the open

state of the gap junction channels.
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Rotigaptide signaling pathway.

Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization,

and biological evaluation of Rotigaptide.

Synthesis of Rotigaptide via Solid-Phase Peptide
Synthesis (SPPS)
Rotigaptide can be synthesized using a standard Fmoc-based solid-phase peptide synthesis

(SPPS) protocol.

Materials:

Fmoc-Gly-Wang resin

Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-Gly-OH, Fmoc-D-Hyp(tBu)-OH, Fmoc-

D-Pro-OH, Fmoc-D-Tyr(tBu)-OH)

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Acetylation reagent: Acetic anhydride

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Solvents: DMF, DCM (Dichloromethane), Diethyl ether
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Procedure:

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (3

equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat

the coupling step.

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in

the sequence (D-Ala, Gly, D-Hyp(tBu), D-Pro, D-Tyr(tBu)).

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating

the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin

with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the

side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
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Solid-Phase Peptide Synthesis Workflow.

Purification by High-Performance Liquid
Chromatography (HPLC)
The crude Rotigaptide is purified by reverse-phase HPLC.

Instrumentation and Conditions:

Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)
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Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a typical

starting point. The optimal gradient may need to be determined empirically.

Flow Rate: 1 mL/min for an analytical column, scalable for a preparative column.

Detection: UV absorbance at 220 nm and 280 nm.

Procedure:

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Inject the sample onto the equilibrated HPLC column.

Run the gradient and collect fractions corresponding to the major peak.

Analyze the purity of the collected fractions by analytical HPLC.

Pool the pure fractions and lyophilize to obtain the purified Rotigaptide as a white powder.

Characterization by Mass Spectrometry
The identity of the purified Rotigaptide is confirmed by mass spectrometry.

Instrumentation:

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass

spectrometer.

Procedure:

Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50%

acetonitrile/water with 0.1% formic acid for ESI).

Infuse the sample into the mass spectrometer.
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Acquire the mass spectrum in positive ion mode.

Expected Result:

The theoretical monoisotopic mass of Rotigaptide (C28H39N7O9) is approximately 617.28

Da. The observed mass spectrum should show a prominent ion corresponding to the

protonated molecule [M+H]+ at m/z 618.29.

In Vitro Biological Assays
This assay is used to determine the effect of Rotigaptide on the total expression and

phosphorylation status of Cx43.

Materials:

Cardiomyocyte cell culture (e.g., neonatal rat ventricular myocytes)

Rotigaptide stock solution

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-Cx43 and anti-phospho-Cx43 (e.g., targeting Ser368)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment: Culture cardiomyocytes and treat with various concentrations of Rotigaptide
(e.g., 10-100 nM) for a specified duration (e.g., 24 hours).

Protein Extraction: Lyse the cells and quantify the protein concentration.

SDS-PAGE and Western Blotting:

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with the primary antibody overnight at 4°C.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detect the protein bands using a chemiluminescent substrate.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-

actin).

This assay assesses the functional effect of Rotigaptide on gap junction intercellular

communication.

Materials:

Confluent cardiomyocyte cell culture on coverslips

Rotigaptide stock solution

Fluorescent dye (e.g., Lucifer Yellow)

Phosphate-buffered saline (PBS)

Procedure:

Cell Treatment: Treat the confluent cell monolayer with Rotigaptide (e.g., 50 nM) for 5

hours.

Scrape-Loading: Make a scrape across the cell monolayer with a sterile needle in the

presence of the fluorescent dye.

Dye Transfer: Allow the dye to transfer to adjacent cells through gap junctions for 5-10

minutes.

Imaging: Wash the cells to remove excess dye and visualize the extent of dye transfer using

a fluorescence microscope.

Quantification: Measure the distance of dye spread from the scrape line. An increase in dye

transfer in Rotigaptide-treated cells compared to control indicates enhanced GJIC.
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This electrophysiological technique directly measures the electrical coupling between pairs of

cardiomyocytes.

Procedure:

Identify a pair of adjacent, coupled cardiomyocytes in culture.

Establish a whole-cell patch-clamp configuration on both cells.

Apply a voltage step to one cell (the "driver" cell) and record the current that flows into the

second cell (the "follower" cell) through the gap junctions.

Calculate the gap junction conductance (gj) by dividing the junctional current by the

transjunctional voltage.

Perfuse the cells with a solution containing Rotigaptide and repeat the measurements to

determine its effect on gj.

Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of Rotigaptide.
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Parameter
Experimental

System

Concentration/

Dose
Effect Reference

Cx43 Protein

Expression

Neonatal Rat

Ventricular

Cardiomyocytes

100 nM (24

hours)
~3-fold increase

Gap Junction

Conductance (gj)

Neonatal Murine

Ventricular

Cardiomyocytes

35-100 nM 5-20% increase

Dye Transfer
HeLa cells

expressing Cx43
50 nM (5 hours) 40% increase

Effective

Refractory

Period (ERP)

Rabbits with

Heart Failure

1.5 µg/kg bolus +

94 ng/kg/min

infusion

Shortened ERP

Ventricular

Fibrillation

Threshold (VFT)

Rabbits with

Heart Failure

1.5 µg/kg bolus +

94 ng/kg/min

infusion

Increased VFT

Prevention of

Cx43

Dephosphorylati

on (Ser297 &

Ser368)

Isolated

Perfused Rat

Hearts

(Ischemia)

Not specified

Suppressed

dephosphorylatio

n

Conclusion
Rotigaptide represents a novel approach to antiarrhythmic therapy by targeting the

fundamental mechanism of intercellular communication in the heart. Its ability to enhance gap

junction function through the modulation of Connexin 43 offers a promising alternative to

conventional ion channel blockers. The experimental protocols and data presented in this

technical guide provide a solid foundation for researchers and drug development professionals

to further explore the therapeutic potential of Rotigaptide and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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